L-Phenylalanyl-L-seryl-L-tyrosylglycyl-L-valyl-L-glutamine
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Overview
Description
L-Phenylalanyl-L-seryl-L-tyrosylglycyl-L-valyl-L-glutamine is a peptide compound composed of six amino acids: L-phenylalanine, L-serine, L-tyrosine, glycine, L-valine, and L-glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-seryl-L-tyrosylglycyl-L-valyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-phenylalanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-serine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-tyrosine, glycine, L-valine, and L-glutamine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-seryl-L-tyrosylglycyl-L-valyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.
Substitution: Site-directed mutagenesis requires specific primers and DNA polymerase.
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Phenylalanyl-L-seryl-L-tyrosylglycyl-L-valyl-L-glutamine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and structure.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-seryl-L-tyrosylglycyl-L-valyl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. For example, it may interact with cell surface receptors to influence cellular responses such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and clinical nutrition.
Glycyl-L-phenylalanyl-L-tyrosyl-L-threonyl-L-alanyl-L-serylglycyl-L-lysyl-L-lysyl-L-valyl-L-lysyl-L-isoleucyl-L-alanyl-L-lysyl-L-α-glutamyl-L-seryl-L-leucyl-L-α-aspartyl-L-lysyl-L-valyl-L-lysy l-L-asparaginyl-L-leucyl-L-phenylalanine: A longer peptide with similar amino acid composition.
Uniqueness
L-Phenylalanyl-L-seryl-L-tyrosylglycyl-L-valyl-L-glutamine is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable for research and therapeutic purposes.
Properties
CAS No. |
189017-17-2 |
---|---|
Molecular Formula |
C33H45N7O10 |
Molecular Weight |
699.8 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H45N7O10/c1-18(2)28(32(48)37-23(33(49)50)12-13-26(35)43)40-27(44)16-36-30(46)24(15-20-8-10-21(42)11-9-20)38-31(47)25(17-41)39-29(45)22(34)14-19-6-4-3-5-7-19/h3-11,18,22-25,28,41-42H,12-17,34H2,1-2H3,(H2,35,43)(H,36,46)(H,37,48)(H,38,47)(H,39,45)(H,40,44)(H,49,50)/t22-,23-,24-,25-,28-/m0/s1 |
InChI Key |
SXYJWVXLFGAZQX-VEBUABNOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N |
Origin of Product |
United States |
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